molecular formula C21H26FN3O3 B3017706 N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide CAS No. 613655-80-4

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Cat. No.: B3017706
CAS No.: 613655-80-4
M. Wt: 387.455
InChI Key: SYGNWOGJWYPDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates multiple pharmacologically active motifs, including a 4-(4-fluorophenyl)piperazine group , a 2-hydroxypropoxy linker , and a phenylacetamide moiety . The presence of the 4-fluorophenylpiperazine group is particularly noteworthy, as this structural element is commonly found in compounds that exhibit high affinity for various neurotransmitter receptors in the central nervous system, suggesting potential research applications in the field of neuropsychiatric disorders . The specific molecular architecture of this compound, characterized by its extended chain linking the acetamide and fluorophenylpiperazine units, is designed to facilitate interaction with complex biological targets. Related compounds with similar structural features, such as the 2-hydroxypropoxy linker, have been investigated for their potential biological activities . As a research chemical, it serves as a valuable reference standard or starting point for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound in in vitro binding assays to profile receptor affinity, in functional cellular assays to study signal transduction pathways, and in structural-activity relationship (SAR) studies to optimize potency and selectivity. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-16(26)23-18-4-8-21(9-5-18)28-15-20(27)14-24-10-12-25(13-11-24)19-6-2-17(22)3-7-19/h2-9,20,27H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGNWOGJWYPDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name (CAS/Code) Core Structure Piperazine Substituent Key Modifications Reference
Target Compound (613655-80-4) Phenylacetamide + phenoxy linker 4-(4-Fluorophenyl) 2-Hydroxypropoxy bridge
N-[4-(2-hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide (111752-50-2) Phenylacetamide + phenoxy linker 4-(4-Methylphenyl)sulfonyl Sulfonyl group replaces fluorophenyl
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14 in ) Phenylacetamide 4-Phenyl No hydroxyl linker; trifluoromethyl substituent
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (701926-99-0) Phenylacetamide 4-(4-Methylphenyl)sulfonyl Sulfonyl group; fluorophenyl acetamide
N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (AC1LKAQ8) Phenylacetamide 4-(4-Fluorophenyl) Cyanomethylphenyl substitution

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) logP (Predicted) Solubility (mg/mL) Reference
Target Compound 387.45 Not reported ~2.1* Moderate (aqueous)
Compound 14 () 473.0 174–176 ~3.5 Low
111752-50-2 447.55 Not reported ~1.8 Moderate (DMSO)
701926-99-0 437.48 Not reported ~2.9 Low

*Predicted using fragment-based methods.

Key Observations:

  • Sulfonyl-substituted piperazines (e.g., 111752-50-2) exhibit lower logP values due to the electron-withdrawing sulfonyl group, which may reduce blood-brain barrier permeability compared to the fluorophenyl-substituted target compound .

Structure-Activity Relationship (SAR) Insights

Piperazine Substituents: 4-Fluorophenyl (target compound) provides balanced lipophilicity and electronic effects for CNS penetration.

Linker Modifications:

  • The 2-hydroxypropoxy bridge introduces conformational flexibility and hydrogen-bonding capacity, which may enhance binding to G protein-coupled receptors (GPCRs) compared to rigid linkers .

Acetamide Core: Substitution on the phenylacetamide (e.g., cyanomethyl in ) alters metabolic stability and solubility .

Biological Activity

N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₂₃F₁N₂O₃
  • Molecular Weight: 344.39 g/mol

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine structure often confers activity at the 5-HT (serotonin) receptor family, which can lead to diverse pharmacological effects.

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related piperazine derivatives, revealing that modifications in the chemical structure significantly affect their efficacy. For instance, compounds containing a phenylpiperazine fragment exhibited notable protection in maximal electroshock (MES) tests, indicating potential anticonvulsant activity .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

CompoundDose (mg/kg)MES ProtectionTime Point
Compound A100Yes0.5 h
Compound B300Yes4 h
Compound C100No0.5 h

Antimicrobial Activity

In addition to anticonvulsant effects, piperazine derivatives have been screened for antimicrobial properties. One study demonstrated that certain piperazine-based compounds exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget OrganismInhibition (%)
Compound DS. aureus67%
Compound EE. coli28%
Compound FC. albicans65%

Case Studies and Research Findings

  • Anticonvulsant Study : A series of piperazine derivatives were synthesized and tested for their anticonvulsant activity using animal models. The study found that compounds with higher lipophilicity showed delayed onset but prolonged duration of action, suggesting a relationship between molecular properties and pharmacokinetics .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial potential of various piperazine derivatives against fungal pathogens. Results indicated that specific modifications could enhance antifungal activity while reducing antibacterial effects, highlighting the need for tailored approaches in drug design .

Q & A

Q. Table 1: Example Reaction Yields

Substituent on PiperazineReaction Time (h)Yield (%)Purity (%)
4-Fluorophenyl126897
4-Chlorophenyl155594
Data adapted from synthesis protocols in .

Basic: How is the compound characterized for structural integrity in preclinical studies?

Methodological Answer:

  • Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.6–7.8 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxypropoxy CH2_2), and δ 3.2–3.5 ppm (piperazine CH2_2) .
  • X-ray Crystallography : Confirms spatial orientation of the 4-fluorophenyl group relative to the acetamide moiety, critical for target binding .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (~180–185°C) to assess crystallinity .

Advanced: How to resolve contradictions in reported biological targets (e.g., thymidylate synthase vs. GPCRs)?

Methodological Answer:

  • Comparative Binding Assays : Perform competitive inhibition assays using recombinant thymidylate synthase (TS) and serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2). Measure IC50_{50} values under standardized conditions (pH 7.4, 37°C) .
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding energies with TS (PDB: 1HVY) vs. GPCRs (e.g., 5-HT1A_{1A} homology models). Hydrogen-bonding interactions with TS residues (e.g., Arg50, Asn226) may dominate over GPCR binding .
  • Functional Studies : Evaluate downstream effects (e.g., DNA synthesis inhibition for TS vs. cAMP modulation for GPCRs) in cell lines .

Advanced: What strategies are used to study structure-activity relationships (SAR) for anticonvulsant activity?

Methodological Answer:

  • Piperazine Modifications : Synthesize analogs with substituents (e.g., 4-chlorophenyl, 2,3-dichlorophenyl) to assess steric/electronic effects on receptor affinity .
  • Hydroxypropoxy Chain Optimization : Vary chain length (e.g., 2-hydroxy vs. 3-hydroxy) to balance solubility and blood-brain barrier penetration .
  • In Vivo Models : Test analogs in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Correlate ED50_{50} values with logP (e.g., optimal range: 2.5–3.5) .

Q. Table 2: SAR for Anticonvulsant Activity

Analog SubstituentED50_{50} (MES, mg/kg)logP
4-Fluorophenyl (Parent)12.32.9
4-Chlorophenyl18.73.4
2,3-Dichlorophenyl9.83.7
Data derived from .

Advanced: How to address discrepancies in enzymatic vs. cellular activity data?

Methodological Answer:

  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that reduces cellular efficacy .
  • Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}) and efflux ratios (e.g., P-gp interaction) .
  • Prodrug Design : Modify the 2-hydroxy group to esters (e.g., acetyl) to enhance bioavailability, with in situ hydrolysis restoring activity .

Advanced: What computational methods validate target engagement mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-TS complexes (GROMACS) to assess stability of hydrogen bonds (e.g., acetamide carbonyl with Arg50) over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorophenyl vs. chlorophenyl analogs to guide SAR .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using software like Schrödinger’s Phase .

Advanced: How to mitigate off-target effects in CNS applications?

Methodological Answer:

  • Selectivity Screening : Profile against 50+ GPCRs, ion channels, and kinases (Eurofins Panlabs) to identify off-target hits (e.g., α1-adrenergic receptor antagonism) .
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause toxicity .
  • Dose Escalation Studies : Determine NOAEL (no observed adverse effect level) in rodents, focusing on cardiovascular and CNS parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.